molecular formula C24H20N4OS B2432420 4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1002554-76-8

4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2432420
CAS No.: 1002554-76-8
M. Wt: 412.51
InChI Key:
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Description

The compound “4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” belongs to the class of 1,2,4-triazoles . Triazoles are known for their wide range of activities such as analgesic, antibacterial, fungicidal, anti-inflammatory, antiviral, and anticancer . This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold .


Synthesis Analysis

This compound can be synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . The starting material 2-hydrazino-3-benzyl-3H-quinazolin-4-one was synthesized from benzylamine .


Molecular Structure Analysis

The structural studies of this compound include X-ray analysis, experimental and computed spectral analysis (1H and 13C NMR, IR) as well as conformational analysis and the frontal molecular orbitals (FMO) analysis .


Chemical Reactions Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical and Chemical Properties Analysis

The compound has a melting point of 295–298°C . Its IR spectrum shows peaks at 1665 cm−1 (C=N), 2690 cm−1 (=CH), 3200 cm−1 (OH), and 3415 cm−1 (NH2) .

Scientific Research Applications

H1-Antihistaminic Activity

Research has shown that novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit significant in vivo H1-antihistaminic activity. These compounds, including variants with 1-methyl substitution, have demonstrated efficacy in protecting animals from histamine-induced bronchospasm. Notably, one compound in this series was found to be more potent than the reference standard chlorpheniramine maleate, with minimal sedation effects, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Antihypertensive Activity

Another area of interest is the antihypertensive activity exhibited by novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones. These compounds have been evaluated in vivo using spontaneously hypertensive rats (SHR) and have shown significant antihypertensive effects, with one compound, in particular, demonstrating superior performance compared to the reference standard prazocin (Alagarsamy & Pathak, 2007).

Antibacterial Activity

The compound and its derivatives have also been investigated for their antibacterial properties. New [1,2,4]Triazolo[1,5-c]quinazoline derivatives were synthesized and screened for antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These studies have identified several compounds with significant inhibitory effects on the growth of these bacteria, highlighting their potential as new antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Anticancer Activity

Research has also focused on the synthesis of [1,2,4]triazolo-annelated quinazolines for their potential anticancer properties. These compounds have been designed as conformationally restricted analogues of known anticancer agents, with some showing potent inhibitory effects on tubulin assembly and significant anticancer activity across a variety of cancer cell lines. This research underscores the potential of triazoloquinazolinone-based compounds as novel cancer therapeutics (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).

Quality Control Methods

Furthermore, efforts have been made to develop quality control methods for these compounds, particularly focusing on a leading compound among the derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which is being investigated as a promising antimalarial agent. This research aims to establish standard methods for ensuring the quality and purity of these compounds for further in-depth studies (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Mechanism of Action

The compound is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . It boosts the immune response and works in synergy with other immunotherapeutic agents .

Future Directions

The compound has shown promising results as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . This suggests potential for further exploration and development in the field of cancer immunotherapy .

Properties

IUPAC Name

4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-8-7-11-19(14-17)16-30-24-26-25-23-27(15-18-9-3-2-4-10-18)22(29)20-12-5-6-13-21(20)28(23)24/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARDBXGLXYWIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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